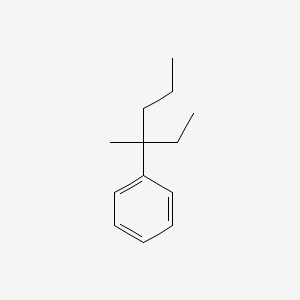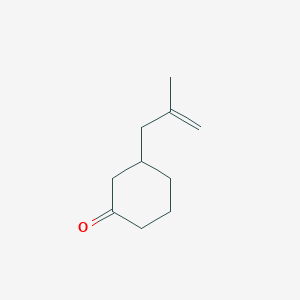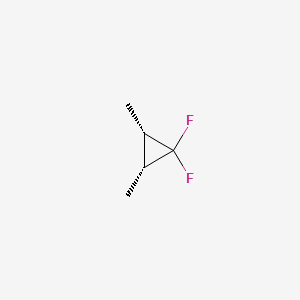![molecular formula C16H10N2 B14754567 Dibenzo[c,h]cinnoline CAS No. 218-39-3](/img/structure/B14754567.png)
Dibenzo[c,h]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[c,h]cinnoline is a heterocyclic aromatic compound that consists of a fused ring system containing nitrogen atoms It is part of the cinnoline family, which is known for its diverse biological and chemical properties
Synthetic Routes and Reaction Conditions:
Dual C–N Coupling Method: One efficient method involves the dual C–N coupling of phthalhydrazide with trivalent halogen reagents.
Gold(I)-Catalyzed Cyclization: Another method involves the gold(I)-catalyzed 6-endo-dig cyclization of aromatic 1,5-enynes to synthesize 2-(naphthalen-2-yl)anilines, which can be further derivatized to produce this compound.
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, given their high yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxides.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The compound can also undergo substitution reactions, where different substituents can be introduced into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium sulfide is often used as a reducing agent.
Substitution: Various halogenating agents and catalysts can be used for substitution reactions.
Major Products:
- The major products formed from these reactions include various oxides, reduced forms, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Dibenzo[c,h]cinnoline has a wide range of applications in scientific research:
Medicinal Chemistry: It has been identified as a potential topoisomerase I inhibitor with pronounced antitumor activity. This makes it a valuable compound in cancer research.
Materials Science: The compound’s unique structure makes it suitable for use in the development of functional organic materials and fluorescent imaging agents.
Biological Research: this compound derivatives have shown significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of dibenzo[c,h]cinnoline primarily involves its interaction with topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, this compound can prevent the proliferation of cancer cells . The compound’s structure allows it to intercalate into DNA, disrupting the normal function of topoisomerase I and leading to cell death.
Comparación Con Compuestos Similares
- Benzo[c]phenanthridine
- Benzo[i]phenanthridine
- Dibenzopyrazolocinnoline
- Dibenzopyridazinoquinoxaline
Comparison:
- Unique Structure: Dibenzo[c,h]cinnoline’s unique fused ring system with nitrogen atoms sets it apart from other similar compounds.
- Biological Activity: While many similar compounds exhibit biological activities, this compound’s pronounced topoisomerase I inhibitory activity makes it particularly valuable in cancer research .
Propiedades
Número CAS |
218-39-3 |
|---|---|
Fórmula molecular |
C16H10N2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
naphtho[1,2-c]cinnoline |
InChI |
InChI=1S/C16H10N2/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18-16(12)14/h1-10H |
Clave InChI |
KGJMUEHNCIBCFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2N=NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)

![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
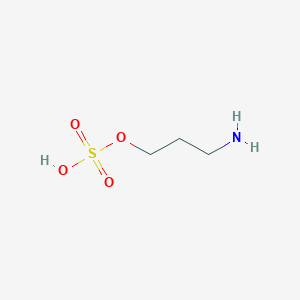

![7-Methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14754519.png)
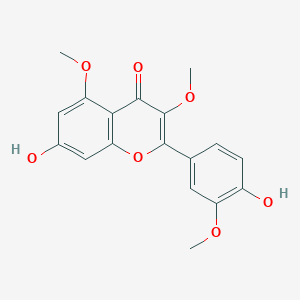
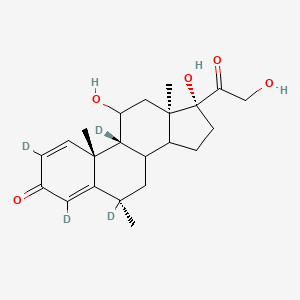
![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
